2-Methyl-1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Overview
Description
2-Methyl-1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a useful research compound. Its molecular formula is C11H14N4O and its molecular weight is 218.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis and characterization of heterocyclic derivatives, including 1,3,4-oxadiazoles and triazoles, have been a significant area of research. These compounds have been synthesized through various cyclization reactions, demonstrating the versatility of pyridin-3-yl and oxadiazol moieties in forming complex heterocyclic structures (El‐Sayed et al., 2008). Such synthetic approaches offer pathways to a broad range of compounds with potential applications in material science and as intermediates in pharmaceutical synthesis.
Anticancer Activity
Compounds containing the 1,3,4-oxadiazole ring have been evaluated for their anticancer properties. The synthesis of N-substituted 1,3,4-oxadiazol-2-amines and their derivatives has demonstrated significant cytotoxicity against various cancer cell lines, highlighting the therapeutic potential of these compounds in oncology research (Abdo & Kamel, 2015). Further investigations into their mechanism of action and specificity could lead to the development of new anticancer agents.
Antimicrobial and Antifungal Agents
The antimicrobial and antifungal activities of compounds with the 1,3,4-oxadiazole structure have been extensively studied. Research has shown that certain derivatives exhibit high antimicrobial efficacy against a range of bacterial and fungal strains, making them promising candidates for the development of new antimicrobial and antifungal medications (Ahsan & Shastri, 2015).
Material Science Applications
In material science, the synthesis and characterization of polyimides and poly(amide-imide) containing 1,3,4-oxadiazole units have been reported. These polymers demonstrate excellent thermal stability and solubility in organic solvents, making them suitable for high-performance material applications (Mansoori et al., 2012). The incorporation of the oxadiazole ring into polymer backbones can significantly enhance the material properties, such as thermal resistance and mechanical strength.
Catalysis
The use of 1,3,4-oxadiazole derivatives as ligands in metal complexes for catalytic applications has been explored. These complexes have shown efficacy in various catalytic reactions, including olefin epoxidation and methoxycarbonylation, suggesting their potential as versatile catalysts in organic synthesis (Nyamato et al., 2015). The design and synthesis of such catalysts could revolutionize the efficiency and selectivity of industrial chemical processes.
Properties
IUPAC Name |
2-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-7(2)9(12)11-14-10(15-16-11)8-4-3-5-13-6-8/h3-7,9H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMDEANPMXUBJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC(=NO1)C2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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